![molecular formula C11H11N3O3S B2537006 N-[4-(2-pyrimidinyloxy)phenyl]methanesulfonamide CAS No. 339104-89-1](/img/structure/B2537006.png)
N-[4-(2-pyrimidinyloxy)phenyl]methanesulfonamide
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Description
N-[4-(2-Pyrimidinyloxy)phenyl]methanesulfonamide, commonly known as PYM, is a chemical compound that is widely used in scientific research. It has a molecular formula of C11H11N3O3S and an average mass of 265.288 Da .
Molecular Structure Analysis
The molecular structure of N-[4-(2-Pyrimidinyloxy)phenyl]methanesulfonamide consists of a pyrimidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is further attached to a methanesulfonamide group. The molecular weight of this compound is 265.29.Scientific Research Applications
- N-[4-(pyrimidin-2-yloxy)phenyl]methanesulfonamide exhibits antifungal properties. Researchers have investigated its efficacy against fungal pathogens, particularly in agricultural and clinical contexts. The compound’s mechanism of action involves disrupting fungal cell membranes or interfering with essential metabolic pathways .
- Studies suggest that this compound may possess anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, such as NF-κB signaling. By modulating inflammation, it could have applications in treating inflammatory diseases or conditions .
- N-[4-(pyrimidin-2-yloxy)phenyl]methanesulfonamide has demonstrated promising antifibrotic activity. In vitro experiments indicate that it outperforms existing antifibrotic agents like Pirfenidone. Its potential application lies in managing fibrotic diseases, such as liver fibrosis or pulmonary fibrosis .
- Researchers have used this compound as a chemical probe to identify novel drug targets. By studying its interactions with specific proteins or enzymes, they aim to uncover new therapeutic avenues. Its unique structure makes it valuable for target identification studies .
- Due to its specific binding properties, this compound could serve as a molecular imaging agent. Researchers investigate its use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT). Such agents help visualize specific biological processes in vivo .
Antifungal Activity
Anti-Inflammatory Potential
Antifibrotic Properties
Chemical Biology and Target Identification
Molecular Imaging Agents
properties
IUPAC Name |
N-(4-pyrimidin-2-yloxyphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-18(15,16)14-9-3-5-10(6-4-9)17-11-12-7-2-8-13-11/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMNGHNXIOKAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648899 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(2-pyrimidinyloxy)phenyl]methanesulfonamide |
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